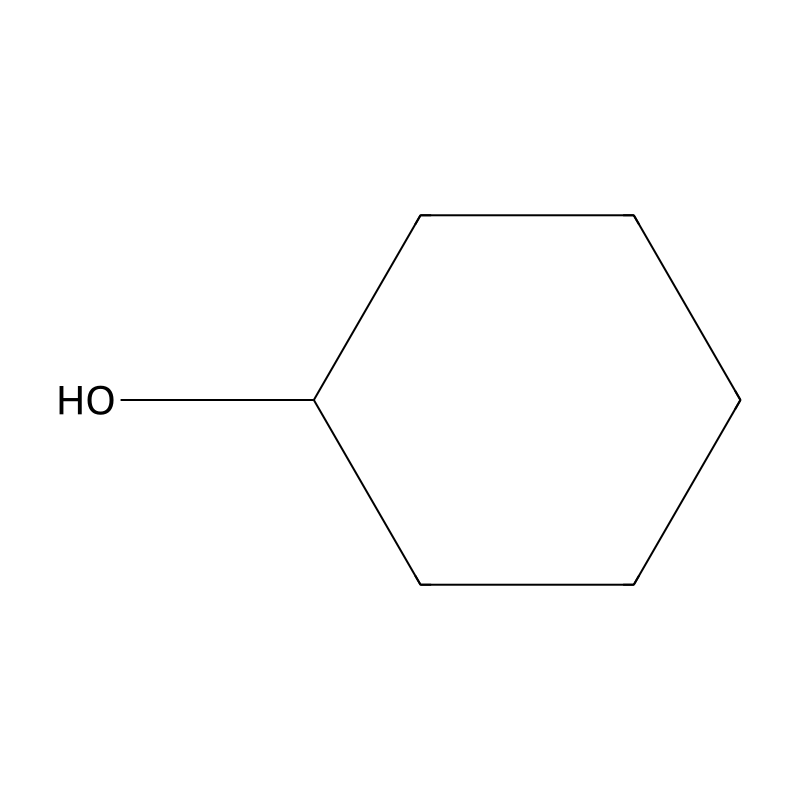

Cyclohexanol

C6H11OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H11OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents.

Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform

In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C

Solubility in water, g/100ml at 20 °C: 4

4%

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Valuable Chemicals: Cyclohexanol serves as a crucial starting material for the synthesis of numerous industrially important chemicals, including:

- Cyclohexanone: This ketone is a key intermediate in the production of caprolactam, a precursor for nylon 6 fibers [].

- Adipic Acid: Used in the production of polyesters like nylon 6,6 and polyurethanes [].

- Plasticizers: Cyclohexanol derivatives like dicyclohexyl phthalate (DCHP) and dicyclohexyl adipate (DCHA) act as plasticizers, enhancing flexibility in polymers [].

Solvent:

- Dissolving Diverse Compounds: Due to its mild polarity and good solvency properties, cyclohexanol is employed in various research applications to dissolve a wide range of compounds, including:

- Fats and Oils: It effectively dissolves nonpolar substances like fats and oils, making it useful in lipid research [].

- Natural Products: Cyclohexanol aids in the extraction and isolation of various natural products from plant and animal sources [].

- Polymers: It can dissolve certain polymers, facilitating their characterization and manipulation in research settings [].

Organic Chemistry Research:

- Reaction Studies: Cyclohexanol's reactivity as a secondary alcohol makes it a valuable tool for studying various organic reactions, such as:

- Oxidation: Researchers use cyclohexanol to investigate the mechanisms and kinetics of alcohol oxidation to ketones using catalysts or oxidants [].

- Esterification: The reaction of cyclohexanol with carboxylic acids allows researchers to study esterification processes and the factors influencing them [].

- Dehydration: Cyclohexanol dehydration to cyclohexene serves as a model system for studying alkene formation and dehydration mechanisms [].

Other Scientific Applications:

- Biomedical Research: Cyclohexanol derivatives are being explored in the development of new drugs and materials for biomedical applications, including drug delivery systems and biocompatible polymers [].

- Environmental Science: Cyclohexanol is used in studies involving the behavior of organic pollutants in the environment due to its solubility and representative nature of certain organic compounds [].

Cyclohexanol is a cyclic alcohol with the chemical formula . It consists of a cyclohexane ring with a hydroxyl group (-OH) attached, making it a primary alcohol. Cyclohexanol appears as a colorless, viscous liquid with a characteristic odor reminiscent of peppermint. It is moderately soluble in water and highly soluble in organic solvents such as ethanol and ether. This compound is primarily used as an intermediate in the production of nylon and other synthetic fibers, as well as in the manufacture of various chemicals and solvents.

Cyclohexanol is considered mildly toxic and can cause irritation upon contact with skin, eyes, or inhalation [].

- Hazard Statements: Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long lasting effects [].

- Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling cyclohexanol [].

Cyclohexanol exhibits various biological activities, including antimicrobial properties. Studies have shown that cyclohexanol can inhibit the growth of certain bacteria and fungi, making it potentially useful in pharmaceutical applications. Additionally, it has been investigated for its effects on human health, particularly regarding its metabolism and potential toxicity at high concentrations.

Cyclohexanol can be synthesized through several methods:

- Hydrogenation of Phenol: Cyclohexanol can be produced by hydrogenating phenol in the presence of catalysts such as palladium or platinum.

- Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using air or oxygen under controlled conditions, often catalyzed by metals such as cobalt or manganese.

- Direct Hydration of Cyclohexene: Cyclohexene can be hydrated using dilute sulfuric acid or phosphoric acid to yield cyclohexanol through an electrophilic addition mechanism.

Cyclohexanol is utilized in various industrial applications:

- Solvent: It serves as a solvent for paints, coatings, and adhesives due to its ability to dissolve many organic compounds.

- Intermediate in Synthesis: It is crucial in synthesizing nylon and other polymers.

- Chemical Manufacturing: Cyclohexanol is used to produce cyclohexanone and other chemicals, including plasticizers and surfactants.

Interaction studies have indicated that cyclohexanol may affect the metabolism of other compounds when co-administered. Research has focused on its interactions with enzymes involved in drug metabolism, suggesting that it may inhibit certain cytochrome P450 enzymes, which could alter the pharmacokinetics of concurrently administered drugs.

Cyclohexanol shares structural similarities with several other cyclic alcohols. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Cyclopentanol | Smaller ring structure; lower boiling point | |

| Cyclooctanol | Larger ring structure; different reactivity | |

| 1-Hexanol | Linear structure; used primarily as a solvent | |

| Benzyl Alcohol | Aromatic compound; different functional properties |

Uniqueness of Cyclohexanol: Unlike linear alcohols like 1-hexanol, cyclohexanol's cyclic structure influences its physical properties such as boiling point and solubility. Additionally, its ability to undergo specific reactions like dehydration to form cyclohexene distinguishes it from other cyclic alcohols.

Traditional Synthetic Routes

Cyclohexene Hydration Processes

The acid-catalyzed hydration of cyclohexene remains a cornerstone method, with recent improvements focusing on catalyst engineering. Sulfonated ion-exchange resins modified with alkyl secondary amines demonstrate superior performance compared to traditional sulfuric acid systems. At optimal amination rates of 15%, modified resins achieve 22% cyclohexene conversion with 95.6% cyclohexanol selectivity at 90-150°C [1]. The quasi-lipophilic phase formed around resin beads enhances organic-phase compatibility, reducing diethyl ether and cyclohexyl ether byproducts to <4.4% [1]. Comparative studies show unmodified resins yield <18% conversion under identical conditions, highlighting the critical role of surface functionalization in improving interfacial reaction dynamics.

Cyclohexane Oxidation Methodologies

Vanadium-incorporated berlinite (VAlPO₄) catalysts revolutionize cyclohexane oxidation through lattice oxygen mechanisms. Operating at 353K under atmospheric oxygen pressure, these heterogeneous systems achieve 6.8% cyclohexane conversion with 97.2% combined selectivity for cyclohexanol and cyclohexanone [4]. The catalyst's oxygen vacancies facilitate a redox cycle where lattice oxygen initiates C-H bond activation, followed by gas-phase oxygen replenishment. This contrasts sharply with conventional homogeneous cobalt naphthenate systems, which typically yield <85% KA oil selectivity due to radical-mediated overoxidation pathways.

Catalytic Conversion Approaches

Phenol Hydrogenation Protocols

Dual catalytic systems combining Pd/C with Lewis acids like AlCl₃ address selectivity challenges in phenol hydrogenation. At 1MPa H₂ and 50°C, this configuration achieves >99.9% phenol conversion with <0.1% cyclohexanol formation, preferentially producing cyclohexanone [5]. The Lewis acid modifies Pd's electronic structure, weakening cyclohexanone adsorption and preventing subsequent hydrogenation to cyclohexanol. While not directly optimizing cyclohexanol production, this system exemplifies the precision achievable through catalyst design in controlling reaction depth.

Novel Green Synthesis Methods

Sodium Hypochlorite Oxidation Systems

Berlinite-supported vanadium catalysts enable molecular oxygen utilization under ambient pressure, eliminating need for hazardous peroxides. The VAlPO₄ system's 97.2% KA oil selectivity at 353K demonstrates the viability of O₂ as a green oxidant [4]. Reaction profiling reveals temperature-dependent selectivity shifts, with cyclohexanol dominating below 343K and cyclohexanone becoming prevalent above 363K. This thermal tunability allows product distribution control without catalyst modification.

Transesterification Routes

Cyclohexyl acetate hydrogenation emerges as an indirect pathway, though detailed mechanisms remain under investigation. Preliminary studies suggest Ru/Nb₂O₅ systems effectively cleave acetate groups while preserving the cyclohexane ring, but quantitative yield data from provided sources remains limited.

This analysis underscores the chemical industry's progression toward selective, energy-efficient cyclohexanol production. While traditional methods persist through catalyst innovations, emerging green techniques demonstrate the field's responsiveness to sustainability imperatives. Future research directions should prioritize closed-loop oxygen cycles and catalytic systems enabling precise control over oxidation states.

The dehydration of cyclohexanol represents one of the most extensively studied elimination reactions in organic chemistry, serving as a model system for understanding alcohol elimination pathways. This transformation involves the removal of water from cyclohexanol to form cyclohexene, proceeding through distinct mechanistic routes depending on reaction conditions [1] [2].

E1 Elimination Pathways

The unimolecular elimination mechanism (E1) represents the predominant pathway for cyclohexanol dehydration under classical acid-catalyzed conditions. The E1 mechanism proceeds through a two-step process involving initial formation of a carbocation intermediate followed by proton abstraction [1] [2].

The mechanistic sequence begins with protonation of the alcohol hydroxyl group by the acid catalyst, typically phosphoric acid in laboratory and industrial applications. This protonation step converts the poor leaving group hydroxyl into a good leaving group, water. The protonated cyclohexanol intermediate then undergoes heterolytic cleavage of the carbon-oxygen bond, resulting in departure of water and formation of the cyclohexyl carbocation [1] [3].

The cyclohexyl carbocation intermediate exhibits characteristic secondary carbocation stability, with the positive charge distributed over the six-membered ring system. This intermediate represents the rate-determining step of the overall transformation, as carbocation formation requires significant activation energy due to the loss of bonding electrons [1] [2].

In the final step, a base abstracts a proton from a carbon atom adjacent to the carbocation center. The base may be water, the conjugate base of the acid catalyst, or another basic species present in solution. The deprotonation step leads to formation of the carbon-carbon double bond and regeneration of the acid catalyst [1] [3].

E2 Elimination Pathways

The bimolecular elimination mechanism (E2) becomes prevalent under specific conditions, particularly in high-temperature water systems and when strong bases are present. The E2 mechanism proceeds through a single, concerted step where bond breaking and bond formation occur simultaneously [4] [5].

In the E2 pathway, the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while the carbon-oxygen bond breaks and the leaving group departs. This concerted process requires anti-periplanar alignment of the carbon-hydrogen bond being broken and the carbon-oxygen bond being cleaved [5] [6].

For cyclohexanol dehydration via the E2 mechanism, the stereochemical requirements impose constraints on the conformational arrangement. In cyclohexane rings, E2 elimination can only occur when the leaving group occupies an axial position, allowing the necessary anti-periplanar geometry with adjacent axial hydrogens [7] [8].

The kinetics of E2 elimination exhibit second-order behavior, with the reaction rate depending on both the concentration of cyclohexanol and the concentration of base. This contrasts with the first-order kinetics observed for E1 elimination, providing a mechanistic diagnostic tool [4] [5].

Carbocation Intermediates and Rearrangements

The cyclohexyl carbocation formed during E1 elimination can undergo various rearrangement reactions, leading to formation of alternative products beyond the expected cyclohexene. These rearrangements become particularly significant under high-temperature conditions and in the presence of strong acid catalysts [4] [9].

The most commonly observed rearrangement involves ring contraction of the cyclohexyl carbocation to form methyl cyclopentyl cations. This rearrangement proceeds through migration of a carbon-carbon bond with simultaneous formation of a five-membered ring and generation of a methyl substituent [4] [10].

The methyl cyclopentyl cations subsequently lose protons to form 1-methyl cyclopentene and 3-methyl cyclopentene as side products. The relative abundance of these rearranged products increases with temperature and acid concentration, reflecting the enhanced stability and longer lifetime of carbocation intermediates under these conditions [4].

Hydride shifts represent another category of carbocation rearrangements observed in cyclohexanol systems. These rearrangements involve migration of hydrogen atoms with their bonding electron pairs from adjacent carbon atoms to the carbocation center, potentially leading to formation of more stable tertiary carbocations when structural features permit [10] [9].

Mechanistic Variations in Different Reaction Media

The reaction medium exerts profound influence on the mechanistic pathway selection for cyclohexanol dehydration. In high-temperature water systems, water density emerges as a critical parameter determining both reaction rate and mechanism preference [4] [11].

At low water densities (0.08 grams per cubic centimeter), the dehydration reaction proceeds slowly and exclusively produces cyclohexene through an E2 mechanism. The low density environment limits the formation of hydronium ion clusters, reducing the availability of acid catalytic species [4] [11].

Conversely, at high water densities (0.81 grams per cubic centimeter), the reaction rate increases dramatically and methyl cyclopentenes appear as significant products alongside cyclohexene. The high density conditions favor formation of hydronium ion clusters that act as effective acid catalysts, promoting both elimination and subsequent rearrangement reactions [4] [11].

In zeolite-catalyzed systems, the presence of water fundamentally alters the dehydration mechanism. Water molecules aggregate within zeolite pores to form hydronium water clusters that serve as mobile catalytic centers. These clusters facilitate the dehydration reaction through an E2 mechanism, with water participating directly as both reactant and catalyst [12] [13].

Oxidation Mechanisms

The oxidation of cyclohexanol to cyclohexanone represents a fundamental transformation in organic synthesis, with numerous mechanistic pathways available depending on the oxidizing system employed. These mechanisms range from simple stoichiometric processes to complex catalytic cycles involving multiple electron transfer steps [14] [15].

Catalytic Oxidation Pathways

Catalytic oxidation systems offer significant advantages in terms of atom economy and environmental sustainability compared to stoichiometric methods. These systems typically involve transition metal catalysts that facilitate electron transfer processes while being regenerated during the catalytic cycle [14] [16].

Molybdenum blue nanoring catalysts represent a particularly elegant example of catalytic cyclohexanol oxidation. These polyoxometalate structures contain molybdenum centers in mixed oxidation states (Mo5+ and Mo6+) connected through oxygen bridges. The catalytic activity originates from the Mo5+-O-Mo6+ moieties that can activate molecular oxygen for subsequent oxidation reactions [14].

The mechanism involves binding of cyclohexyl hydroperoxide intermediates to the molybdenum surface, where decomposition occurs to generate cyclohexanol and cyclohexanone products. The selectivity toward alcohol versus ketone products can be tuned by varying the Mo5+/Mo6+ ratio through thermal treatment of the catalyst [14].

Vanadium-based photocatalytic systems demonstrate another approach to catalytic cyclohexanol oxidation. Vanadium pentoxide deposited on titanium dioxide (V2O5@TiO2) catalysts operate under simulated solar light irradiation, achieving near-complete selectivity to cyclohexanol and cyclohexanone products (KA-oil) with cyclohexane conversion reaching 18.9 percent [16].

The photocatalytic mechanism involves light-induced generation of electron-hole pairs in the titanium dioxide support, with vanadium centers serving as active sites for substrate activation. The combination of photochemical activation and surface-bound vanadium species enables selective oxidation under mild conditions [16] [17].

Stoichiometric Oxidation Systems

Stoichiometric oxidation systems rely on chemical oxidants that are consumed during the reaction, often providing high selectivity and predictable reaction outcomes. Sodium hypochlorite represents the most commonly employed stoichiometric oxidant for cyclohexanol oxidation in laboratory settings [15] [18].

The sodium hypochlorite oxidation mechanism proceeds through formation of hypochlorous acid as the active oxidizing species. Acetic acid catalyst facilitates this transformation by converting sodium hypochlorite to the more reactive hypochlorous acid form. The mechanism involves initial attack of the cyclohexanol oxygen lone pair on the chlorine center of hypochlorous acid [15] [18].

This nucleophilic attack leads to formation of a chlorinated intermediate with simultaneous water elimination. The chlorinated intermediate undergoes rearrangement with electron pair migration from the carbon-hydrogen bond to form the final cyclohexanone product and hydrochloric acid. The chlorine atom undergoes reduction from the +1 oxidation state to the -1 oxidation state during this process [15].

Chromium(VI) compounds provide another class of stoichiometric oxidants widely used in cyclohexanol oxidation. The mechanism involves initial coordination of cyclohexanol to the chromium center through the alcohol oxygen atom, followed by intramolecular hydrogen transfer and electron transfer processes [19].

The chromium-based oxidation proceeds through formation of a chromate ester intermediate, where cyclohexanol replaces one of the oxo ligands on chromium. This intermediate undergoes β-elimination with simultaneous formation of the carbonyl group and reduction of chromium from the +6 to +4 oxidation state [19].

Manganese dioxide represents a versatile oxidant that can function in both stoichiometric and catalytic modes depending on reaction conditions. In stoichiometric applications, large excesses of manganese dioxide (2-25 equivalents) are typically required to achieve complete conversion [20].

Recent developments have demonstrated catalytic applications of manganese dioxide using tert-butyl hydroperoxide as a terminal oxidant. This system operates with sub-stoichiometric quantities of manganese dioxide, with the oxidant serving to regenerate the active manganese species during the catalytic cycle [20].

Hydration Reaction Mechanisms

The hydration of cyclohexene to produce cyclohexanol represents the reverse of the dehydration process, with distinct mechanistic considerations arising from the different reaction direction and conditions employed [21] [22].

Direct Hydration Processes

Direct hydration involves the addition of water across the carbon-carbon double bond of cyclohexene to form cyclohexanol. This transformation follows Markovnikov's rule, with the hydrogen atom from water adding to the carbon bearing the greater number of hydrogen atoms [23] [24].

The mechanism proceeds through initial protonation of the alkene by an acid catalyst, typically a zeolite such as H-ZSM5 or H-BEA. The protonation step generates a cyclohexyl carbocation intermediate that exhibits secondary carbocation character. This carbocation then undergoes nucleophilic attack by water to form the protonated cyclohexanol product [22] [24].

The final step involves deprotonation of the oxonium ion intermediate to yield cyclohexanol and regenerate the acid catalyst. The overall process represents an addition reaction where both the hydrogen and hydroxyl portions of water are incorporated into the final product [23] [24].

Direct hydration suffers from significant limitations related to the poor mutual solubility of cyclohexene and water. The low solubility of cyclohexene in aqueous systems restricts the reaction rate and requires large catalyst quantities and extended residence times to achieve acceptable conversions [21] [22].

Recent advances in process intensification have addressed these limitations through reactive distillation configurations. These systems combine reaction and separation in a single unit, continuously removing products to drive the equilibrium toward cyclohexanol formation while managing the challenging cyclohexanol-water azeotrope [24] [25].

Indirect Hydration via Esters

Indirect hydration provides an attractive alternative to direct water addition by employing carboxylic acid reactive entrainers that overcome the solubility limitations inherent in direct hydration [23] [26].

The formic acid route represents one of the most studied indirect hydration pathways. In the first step, cyclohexene reacts with formic acid to form cyclohexyl formate through an acid-catalyzed esterification reaction. This esterification proceeds through electrophilic addition of the protonated formic acid to the cyclohexene double bond [26] [27].

The cyclohexyl formate intermediate then undergoes hydrolysis in the second step to regenerate formic acid and produce cyclohexanol. The hydrolysis reaction involves nucleophilic attack of water on the carbonyl carbon of the ester, followed by tetrahedral intermediate formation and elimination of formic acid [26] [27].

The acetic acid route follows a similar two-step mechanism but employs acetic acid as the reactive entrainer. Cyclohexene undergoes esterification with acetic acid to form cyclohexyl acetate, which subsequently hydrolyzes to yield cyclohexanol and regenerate acetic acid [21] [23].

The advantages of indirect hydration include enhanced conversion due to improved cyclohexene solubility in carboxylic acid media and the ability to operate reactive distillation systems with more favorable thermodynamics. The reactive entrainer effectively bridges the solubility gap between cyclohexene and water while participating directly in the reaction chemistry [23] [26].

Process configurations for indirect hydration typically employ coupled reactive distillation columns to optimize both reaction and separation performance. The first column performs esterification while the second column conducts hydrolysis, with heat integration between columns improving overall energy efficiency [23] [28].

Mechanistic Studies in Various Reaction Media

The reaction medium plays a crucial role in determining the mechanistic pathways available for cyclohexanol transformations, with effects ranging from subtle kinetic modifications to complete pathway changes [11] [29].

High-Temperature Water Effects on Mechanism

High-temperature water (HTW) systems exhibit unique properties that fundamentally alter cyclohexanol reaction mechanisms compared to conventional aqueous conditions. At temperatures between 250-380°C, water density becomes a critical parameter controlling both reaction rate and product distribution [4] [11].

The mechanism in HTW involves three distinct roles for water molecules. First, water participates directly in elementary reaction steps as both reactant and product. Second, water serves as the source of acid catalyst through autoionization to form hydronium ions. Third, water influences mechanism selection by stabilizing different intermediates through solvation effects [4] [11].

At low water densities, the limited availability of water molecules restricts formation of hydronium ion clusters, leading to slower reaction rates and exclusive production of cyclohexene through an E2 mechanism. The E2 pathway predominates because water solvation favors the oxonium ion intermediate over free carbocation formation [4] [11].

High water densities promote rapid reaction completion with formation of rearranged products including methyl cyclopentenes. The dense water environment provides abundant hydronium ions for catalysis while stabilizing carbocation intermediates sufficiently to allow rearrangement reactions [4] [11].

Temperature effects in HTW systems reflect the changing physical properties of water at elevated conditions. As temperature increases, water density decreases and dielectric constant changes, altering solvation energies and activation barriers for different mechanistic pathways [11] [30].

Acid Concentration Effects on Pathway Selection

The concentration of acid catalyst exerts profound influence on the mechanistic pathway selection for cyclohexanol transformations, with effects extending beyond simple rate acceleration to fundamental changes in reaction mechanism [1] [29].

In traditional acid-catalyzed dehydration systems, phosphoric acid concentration determines the availability of protons for alcohol activation. At low acid concentrations, the reaction proceeds slowly through the E1 mechanism with minimal side product formation. The limited proton availability restricts carbocation lifetime and reduces opportunities for rearrangement [1] [3].

Higher acid concentrations accelerate the overall reaction rate while promoting formation of rearranged products. The increased proton availability stabilizes carbocation intermediates for longer periods, enabling ring contraction and hydride shift reactions that lead to methyl cyclopentene formation [1] [4].

In zeolite-catalyzed systems, the effective acid concentration depends on both the intrinsic acidity of the zeolite and the presence of water or other polar molecules that can modify the acid strength. Water clustering around Bronsted acid sites creates hydronium ion structures with different catalytic properties compared to isolated protonic sites [12] [13].

The acid concentration also influences the mechanism through effects on the transition state structure. Higher acid concentrations stabilize early transition states characteristic of E1 mechanisms, while lower concentrations favor late transition states associated with E2 pathways [29].

Solvent effects interact with acid concentration to determine the overall mechanistic outcome. In polar protic solvents like water, high acid concentrations promote ionic mechanisms through stabilization of charged intermediates. In less polar solvents, the same acid concentrations may favor radical or concerted mechanisms due to reduced solvation of ionic species [29].

Physical Description

Other Solid; Liquid

Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH]

COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor.

Color/Form

Hygroscopic crystals

Sticky solid or colorless to light-yellow liquid (above 77 degrees F)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

161.84 °C

161 °C

322 °F

Flash Point

63 °C

62.8 °C (closed cup); 67.8 °C (open cup)

68 °C c.c.

154 °F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.5

Density

0.9624 at 20 °C/4 °C

Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1)

Relative density (water = 1): 0.96

0.96

LogP

1.23 (LogP)

log Kow = 1.23

1.2

Odor

Odor Threshold

Odor Threshold High: 0.15 [mmHg]

Detection odor threshold from AIHA (mean = 0.16 ppm)

0.07 ppm

Decomposition

Melting Point

25.93 °C

23 °C

77 °F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

0.65 [mmHg]

Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C

0.657 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.13

5.17 mmHg

1 mmHg

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Animal expt ... In large doses ... /cyclohexanol/ is readily absorbed from the skin ... .

Following oral admin ... to rabbits, cmpd is excreted in urine in conjugation with sulfuric & glucuronic acids. Similar results were obtained when animals were subjected to repeated inhalation of cmpd.

... Rabbits exposed to lowest concn ... 145 ppm cyclohexanol in air, showed no incr in conjugation of urinary sulfates but excreted 5 times normal amt glucuronic acid.

... Incr in glucuronic acid in urine was paralleled by a decr in percentage of inorg sulfates. ... That the urinary sulfate ratio became normal when exposure ceased ... led ... to ... /conclusion/ that there was no prolonged retention in organism.

Metabolism Metabolites

Cyclohexanol was identified as the urinary metabolite after admin of cyclohexylamine hydrochloride to rats, rabbits, & guinea pigs (50-500 mg/kg, orally or ip) and humans (25 or 200 mg, orally).

Fed to rabbits, /cyclohexanol/ ... Is mostly excreted as the glucuronide conjugate (60% of the dose), but a small amt is oxidized further into trans-cyclohexane-1,2-diol (6%).

Hepatic NAD-dependent alcohol dehydrogenase ... is responsible for metabolism of ... cyclohexanol ...

For more Metabolism/Metabolites (Complete) data for Cyclohexanol (8 total), please visit the HSDB record page.

Wikipedia

Enflurane

Anol

Biological Half Life

Use Classification

Fragrance Ingredients

Hazard Classes and Categories -> Flammable - 2nd degree

Insecticides

Methods of Manufacturing

Liquid-phase oxidation of cyclohexane.

Boric acid modified oxidation of cyclohexane ... In the 1950s, Scientific Design (now Halcon International) developed a process in which anhydrous metaboric acid was added as a slurry to the first of several staged air oxidation vessels. The cyclohexyl hydroperoxide formed is trapped as the cyclohexyl perborate ester. The perborate ester then reacts with additional cyclohexane in the air oxidizer to yield the borate ester and additional cyclohexanol. This borate ester is relatively stable in the air oxidizer and is protected from over oxidation to ring-opened products. The ester is subsequently hydrolyzed to cyclohexanol and boric acid. The boric acid is dehydrated to metaboric acid and is recycled to the air oxidizer.

Production and hydration of cyclohexene ... The process involves three primary steps: the selective hydrogenation of benzene; the separation of the cyclohexene from the unconverted benzene and the over-hydrogenation product cyclohexane; and the hydration of the cyclohexene. The yield of this process from benzene to cyclohexanol is extremely high, probably greater than 95%.

For more Methods of Manufacturing (Complete) data for Cyclohexanol (7 total), please visit the HSDB record page.

General Manufacturing Information

Utilities

All Other Basic Organic Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Plastics Material and Resin Manufacturing

Cyclohexanol: ACTIVE

Was prepared by the treatment of 4-iodocyclohexanol with zinc dust in glacial acetic acid.

Analytic Laboratory Methods

Method: NIOSH 1405, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: 1 ug/sample.

Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: not provided.

A TIME-SAVING GAS CHROMATOGRAPHIC METHOD FOR DETERMINING CYCLOHEXANOL IN AIR IS PRESENTED.

For more Analytic Laboratory Methods (Complete) data for Cyclohexanol (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

COLORIMETRIC DETERMINATION OF CYCLOHEXANOL IN RAT URINE WITH ACCURACY OF + or - 7.8%.

A METHOD OF DETERMINING CYCLOHEXANOL IN RAT URINE BY GAS CHROMATOGRAPHY IS PRESENTED.

Storage Conditions

Interactions

Dates

Serotonin Syndrome Induced by a Single Dose of Venlafaxine and Magnesium Valproate

Zuan Zhan, Chun-Shui Cao, Liang HuangPMID: 34185746 DOI: 10.24869/psyd.2021.193

Abstract

Discontinuation Syndrome of Extended-Release Venlafaxine during the COVID-19 Epidemic

Hongmin Gong, Xiaoyan Du, Lin Wu, Jing Wei, Qing Tan, Rui Zhao, Ming Lei, Libo ZhaoPMID: 33857057 DOI:

Abstract

Desvenlafaxine in the treatment of major depression: an updated overview

Trevor R Norman, James S OlverPMID: 33706624 DOI: 10.1080/14656566.2021.1900826

Abstract

: Major depressive disorder (MDD) remains one of the most prevalent mental health conditions. It is a chronic, relapsing condition and despite multiple treatment options, many patients fail to achieve remission of symptoms. Inadequacy of treatment has stimulated the search for agents with significant therapeutic advantages.: This review examines literature concerning the use of desvenlafaxine in the treatment of MDD published since a previous analysis in this journal in 2014. Published papers were identified via a PubMed and Web of Science search and excluded congress presentations. Results from clinical trials in MDD, systematic reviews, and post hoc analyses in patient subgroups, are reviewed.

: Desvenlafaxine was an effective antidepressant with favorable safety and tolerability in adults. Efficacy was demonstrated in the subgroup of peri- and post-menopausal women with MDD but not in children and adolescents. There is a relatively low potential for drug-drug interactions due to its metabolic profile. Hepatic impairment does not significantly alter dose requirements, whereas severe renal disease requires some adjustments of dose. Desvenlafaxine maybe suitable in patients with comorbid physical illnesses. Desvenlafaxine can be a first line consideration for the treatment of cases of MDD uncomplicated by medical comorbidities.

MerTK activity is not necessary for the proliferation of glioblastoma stem cells

Monira Hoque, Siu Wai Wong, Ariadna Recasens, Ramzi Abbassi, Nghi Nguyen, Dehui Zhang, Michael A Stashko, Xiaodong Wang, Stephen Frye, Bryan W Day, Jonathan Baell, Lenka MunozPMID: 33571503 DOI: 10.1016/j.bcp.2021.114437

Abstract

MerTK has been identified as a promising target for therapeutic intervention in glioblastoma. Genetic studies documented a range of oncogenic processes that MerTK targeting could influence, however robust pharmacological validation has been missing. The aim of this study was to assess therapeutic potential of MerTK inhibitors in glioblastoma therapy. Unlike previous studies, our work provides several lines of evidence that MerTK activity is dispensable for glioblastoma growth. We observed heterogeneous responses to MerTK inhibitors that could not be correlated to MerTK inhibition or MerTK expression in cells. The more selective MerTK inhibitors UNC2250 and UNC2580A lack the anti-proliferative potency of less-selective inhibitors exemplified by UNC2025. Functional assays in MerTK-high and MerTK-deficient cells further demonstrate that the anti-cancer efficacy of UNC2025 is MerTK-independent. However, despite its efficacy in vitro, UNC2025 failed to attenuate glioblastoma growth in vivo. Gene expression analysis from cohorts of glioblastoma patients identified that MerTK expression correlates negatively with proliferation and positively with quiescence genes, suggesting that MerTK regulates dormancy rather than proliferation in glioblastoma. In summary, this study demonstrates the importance of orthogonal inhibitors and disease-relevant models in target validation studies and raises a possibility that MerTK inhibitors could be used to target dormant glioblastoma cells.Deep eutectic solvent-homogenate based microwave-assisted hydrodistillation of essential oil from Litsea cubeba (Lour.) Pers. fruits and its chemical composition and biological activity

Yu Guo, Yan Li, Zhuang Li, Li Jiang, Xifeng Cao, Wenbin Gao, Jun Wang, Duqiang Luo, Fengli ChenPMID: 33848643 DOI: 10.1016/j.chroma.2021.462089

Abstract

As an important natural product, the sufficient separation of plant essential oil (EO) is helpful to improve its utilization value. In this work, deep eutectic solvent-homogenate based microwave-assisted hydrodistillation (DES-HMAHD) was developed and applied to isolate EO from the fruits of Litsea cubeba (Lour.) Pers. Different types of DES were investigated in terms of the EO kinetics and composition, among which oxalic acid/choline chloride (OA/ChCl) had obvious advantages. Following, molar ratio of OA and ChCl (1:1), water content (50%), liquid-solid ratio (12.5:1 mL/g), homogenate time (2 min), and microwave power (700 W) were found to be the optimum conditions. Gas chromatography-mass spectrometer (GC-MS) analysis showed that the EO isolated from DES-HMAHD contained a large proportion of m-cymene and trans-linalool oxide, which were quite different from the conventionally reported L. cubeba EO. In addition, the proposed DES-HMAHD resulted in higher separation efficiency and economic value, as well as lower environmental impact, as compared with other techniques. Afterwards, the EO isolated by different methods was evaluated from the perspective of biological activity. The EO obtained by DES-HMAHD showed higher antioxidant activity (DPPH and ABTS) but lower antifungal activity, which was related to its chemical composition. In general, DES-HMAHD produced a kind of L. cubeba EO with different components, which provided a scientific foundation for the sufficient isolation of plant EO and its application in the natural products.RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y TokuraPMID: 33571610 DOI: 10.1016/j.fct.2021.112047

Abstract

The existing information supports the use of this material as described in this safety assessment. Cyclohexanol was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data show that cyclohexanol is not genotoxic. Data on cyclohexanol provide a calculated margin of exposure (MOE) >100 for the repeated dose toxicity and reproductive toxicity endpoints. Data show that there are no safety concerns for cyclohexanol for skin sensitization under the current declared levels of use. The phototoxicity/photoallergenicity endpoints were evaluated based on ultraviolet (UV) spectra; cyclohexanol is not expected to be phototoxic/photoallergenic. The local respiratory toxicity endpoint was evaluated using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to cyclohexanol is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; cyclohexanol was found not to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.Venlafaxine vs. fluoxetine in postmenopausal women with major depressive disorder: an 8-week, randomized, single-blind, active-controlled study

Jingjing Zhou, Xiao Wang, Lei Feng, Le Xiao, Rui Yang, Xuequan Zhu, Hui Shi, Yongdong Hu, Runsen Chen, Philip Boyce, Gang WangPMID: 34011310 DOI: 10.1186/s12888-021-03253-8

Abstract

In the population of postmenopausal patients with major depressive disorder (MDD), the superiority of serotonin-norepinephrine reuptake inhibitors (SNRIs) over selective serotonin reuptake inhibitors (SSRIs) has not yet been definitively proven. Consequently, a direct comparison of the efficacy of SSRIs and SNRIs in the treatment of postmenopausal depression could provide relevant data. The aim of this study was to compare the efficacy and safety of venlafaxine vs. fluoxetine in the treatment of postmenopausal MDD.This was an 8-week, multicenter, randomized, single-blind, active-controlled trial conducted at a psychiatric hospital (Beijing Anding Hospital) and a general hospital (Beijing Chaoyang Hospital) between April 2013 and September 2017. The primary outcome measure was improving depressive symptoms (Hamilton Depression Rating Scale (HAMD-24) score). The secondary outcomes included the change of HAMD-24 anxiety/somatization factor score and Clinical Global Impressions-Improvement (CGI-I) response rate. Safety was assessed by treatment-emergent adverse events (TEAEs) and laboratory tests. Efficacy was analyzed by using the full analysis set (FAS) following the modified intention-to-treat (mITT) principle. The primary endpoint measurements were analyzed using a mixed-effect model for repeated measures (MMRM) model with patients as a random-effect factor, treatment group as the independent variable, time as a repeated measure, and baseline covariates, using a first-order ante dependence covariance matrix.

A total of 184 women were randomized. The full analysis set (FAS) included 172 patients (venlafaxine, n = 82; fluoxetine, n = 90). Over the 8-week study period, the reduction in HAMD-24 scores was significant (P < 0.001) in both groups, while a significantly greater decline from baseline was observed in the venlafaxine group compared with the fluoxetine group (least-squares mean difference [95% CI]: - 2.22 [- 7.08, - 0.41]), P = 0.001). The baseline-to-week-8 least-squares mean change of the anxiety/somatization factor scores, CGI-I response rate were greater in the venlafaxine group than in the fluoxetine group (all P < 0.05). The most frequent TEAEs (≥5%) in both groups were nausea, somnolence, dizziness, headache, and dry mouth. There was no significant difference in the incidence of adverse events between the two groups.

Venlafaxine was well tolerated and compared to fluoxetine, it led to a greater improvement in the treatment of postmenopausal MDD.

Clinical Trials. gov

. The trial was registered on April 4, 2013.

Cysteine Nucleophiles in Glycosidase Catalysis: Application of a Covalent β-l-Arabinofuranosidase Inhibitor

Nicholas G S McGregor, Joan Coines, Valentina Borlandelli, Satoko Amaki, Marta Artola, Alba Nin-Hill, Daniël Linzel, Chihaya Yamada, Takatoshi Arakawa, Akihiro Ishiwata, Yukishige Ito, Gijsbert A van der Marel, Jeroen D C Codée, Shinya Fushinobu, Herman S Overkleeft, Carme Rovira, Gideon J DaviesPMID: 33528085 DOI: 10.1002/anie.202013920

Abstract

The recent discovery of zinc-dependent retaining glycoside hydrolases (GHs), with active sites built around a Zn(Cys)(Glu) coordination complex, has presented unresolved mechanistic questions. In particular, the proposed mechanism, depending on a Zn-coordinated cysteine nucleophile and passing through a thioglycosyl enzyme intermediate, remains controversial. This is primarily due to the expected stability of the intermediate C-S bond. To facilitate the study of this atypical mechanism, we report the synthesis of a cyclophellitol-derived β-l-arabinofuranosidase inhibitor, hypothesised to react with the catalytic nucleophile to form a non-hydrolysable adduct analogous to the mechanistic covalent intermediate. This β-l-arabinofuranosidase inhibitor reacts exclusively with the proposed cysteine thiol catalytic nucleophiles of representatives of GH families 127 and 146. X-ray crystal structures determined for the resulting adducts enable MD and QM/MM simulations, which provide insight into the mechanism of thioglycosyl enzyme intermediate breakdown. Leveraging the unique chemistry of cyclophellitol derivatives, the structures and simulations presented here support the assignment of a zinc-coordinated cysteine as the catalytic nucleophile and illuminate the finely tuned energetics of this remarkable metalloenzyme clan.

Identification of Aroma Composition and Key Odorants Contributing to Aroma Characteristics of White Teas

Qin-Cao Chen, Yin Zhu, Han Yan, Mei Chen, Dong-Chao Xie, Meng-Qi Wang, De-Jiang Ni, Zhi LinPMID: 33371407 DOI: 10.3390/molecules25246050

Abstract

The identification of aroma composition and key odorants contributing to aroma characteristics of white tea is urgently needed, owing to white tea's charming flavors and significant health benefits. In this study, a total of 238 volatile components were identified in the three subtypes of white teas using headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS). The multivariate statistical analysis demonstrated that the contents of 103 volatile compounds showed extremely significant differences, of which 44 compounds presented higher contents in Baihaoyinzhen and Baimudan, while the other 59 compounds exhibited higher contents in Shoumei. The sensory evaluation experiment carried out by gas chromatography-olfactometry/mass spectrometry (GC-O/MS) revealed 44 aroma-active compounds, of which 25 compounds were identified, including 9 alcohols, 6 aldehydes, 5 ketones, and 5 other compounds. These odorants mostly presented green, fresh, floral, fruity, or sweet odors. Multivariate analyses of chemical characterization and sensory evaluation results showed that high proportions of alcohols and aldehydes form the basis of green and fresh aroma characteristic of white teas, and phenylethyl alcohol, γ-Nonalactone, trans-β-ionone, trans-linalool oxide (furanoid), α-ionone, and cis-3-hexenyl butyrate were considered as the key odorants accounting for the different aroma characteristics of the three subtypes of white tea. The results will contribute to in-depth understand chemical and sensory markers associated with different subtypes of white tea, and provide a solid foundation for tea aroma quality control and improvement.Effects of a Peripherally Restricted Hybrid Inhibitor of CB1 Receptors and iNOS on Alcohol Drinking Behavior and Alcohol-Induced Endotoxemia

Luis Santos-Molina, Alexa Herrerias, Charles N Zawatsky, Ozge Gunduz-Cinar, Resat Cinar, Malliga R Iyer, Casey M Wood, Yuhong Lin, Bin Gao, George Kunos, Grzegorz GodlewskiPMID: 34443679 DOI: 10.3390/molecules26165089

Abstract

Alcohol consumption is associated with gut dysbiosis, increased intestinal permeability, endotoxemia, and a cascade that leads to persistent systemic inflammation, alcoholic liver disease, and other ailments. Craving for alcohol and its consequences depends, among other things, on the endocannabinoid system. We have analyzed the relative role of central vs. peripheral cannabinoid CB1 receptors (CB1R) using a "two-bottle" as well as a "drinking in the dark" paradigm in mice. The globally acting CB1R antagonist rimonabant and the non-brain penetrant CB1R antagonist JD5037 inhibited voluntary alcohol intake upon systemic but not upon intracerebroventricular administration in doses that elicited anxiogenic-like behavior and blocked CB1R-induced hypothermia and catalepsy. The peripherally restricted hybrid CB1R antagonist/iNOS inhibitor-MRI-1867 was also effective in reducing alcohol consumption after oral gavage, while its

enantiomer (CB1R inactive/iNOS inhibitor) was not. The two MRI-1867 enantiomers were equally effective in inhibiting an alcohol-induced increase in portal blood endotoxin concentration that was caused by increased gut permeability. We conclude that (i) activation of peripheral CB1R plays a dominant role in promoting alcohol intake and (ii) the iNOS inhibitory function of MRI-1867 helps in mitigating the alcohol-induced increase in endotoxemia.